BenchChemオンラインストアへようこそ!

Atorvastatin Acetonide tert-Butyl Ester

Atorvastatin synthesis Orthogonal protection Selective deprotection

Atorvastatin Acetonide tert-Butyl Ester is the penultimate protected intermediate for Atorvastatin calcium synthesis, featuring orthogonal acetonide and tert-butyl ester groups enabling sequential, impurity-minimizing deprotection. Dual function as synthetic intermediate and compendial reference standard (EP Impurity I, USP Related Compound I) with certified CoA for ANDA/DMF submissions. Defined (4R,6R) stereochemistry ensures accurate impurity quantification. Unprotected diol alternatives risk oxidation during Paal-Knorr coupling; non-compendial variants lack certified characterization for regulatory method validation.

Molecular Formula C40H47FN2O5
Molecular Weight 654.8 g/mol
CAS No. 1001659-85-3
Cat. No. B3416919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin Acetonide tert-Butyl Ester
CAS1001659-85-3
Molecular FormulaC40H47FN2O5
Molecular Weight654.8 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
InChIInChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32-/m1/s1
InChIKeyNPPZOMYSGNZDKY-ROJLCIKYSA-N
Commercial & Availability
Standard Pack Sizes30 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atorvastatin Acetonide tert-Butyl Ester (CAS 1001659-85-3): Pharmaceutical Intermediate Procurement and Technical Specification Guide


Atorvastatin Acetonide tert-Butyl Ester (CAS 1001659-85-3), also designated as Atorvastatin EP Impurity I or Atorvastatin USP Related Compound I, is a fully protected synthetic intermediate in the industrial preparation of Atorvastatin calcium [1]. This compound bears two orthogonal protecting groups: a tert-butyl ester masking the carboxylic acid functionality and an acetonide protecting the 1,3-diol moiety of the heptanoic acid side chain [2]. The dual protection strategy enables selective, sequential deprotection under distinct conditions—acid-catalyzed acetonide cleavage followed by alkaline ester hydrolysis—to yield the active pharmaceutical ingredient with precise control over stereochemical integrity and impurity profiles [3]. As a critical intermediate rather than a bioactive molecule, this compound is procured by pharmaceutical manufacturers, contract research organizations, and analytical laboratories for API synthesis, impurity reference standard qualification, and analytical method development .

Why Atorvastatin Acetonide tert-Butyl Ester (CAS 1001659-85-3) Cannot Be Substituted with Unprotected or Differently Protected Atorvastatin Intermediates


Substitution of Atorvastatin Acetonide tert-Butyl Ester with alternative intermediates introduces quantifiable risks to synthetic efficiency and regulatory compliance. Unprotected diol intermediates are susceptible to oxidation and elimination side reactions during the Paal-Knorr pyrrole coupling step, leading to reduced yields and increased purification burden [1]. Intermediates employing alternative carboxylic acid protecting groups—such as isopropyl esters—exhibit fundamentally different chemical reactivity under standard deprotection conditions, which patent literature explicitly states leads to differences in impurity profiles that necessitate distinct downstream processing solutions [2]. Furthermore, Atorvastatin Acetonide tert-Butyl Ester serves a dual function as both a synthetic intermediate and a compendial reference standard (EP Impurity I, USP Related Compound I), whereas non-compendial variants lack the certified analytical characterization required for regulatory method validation and ANDA submissions . These distinctions preclude simple interchangeability in validated manufacturing processes.

Atorvastatin Acetonide tert-Butyl Ester (CAS 1001659-85-3): Comparative Evidence for Scientific and Procurement Decision-Making


Orthogonal Protection Enables Sequential Deprocessing: Atorvastatin Acetonide tert-Butyl Ester vs. Unprotected Diol Intermediates

The tert-butyl ester and acetonide protecting groups in CAS 1001659-85-3 are chemically orthogonal, permitting sequential deprotection under distinct conditions: acid-catalyzed methanolysis removes the acetonide group to yield the diol ester intermediate, while alkaline saponification subsequently cleaves the tert-butyl ester to generate the sodium carboxylate salt [1]. This orthogonality is a defining characteristic of the dual-protection strategy, as established in the foundational patent literature for atorvastatin synthesis. In contrast, the prior art alternative—an unprotected diol intermediate—is prone to degradation via oxidation and dehydration during subsequent synthetic transformations [2].

Atorvastatin synthesis Orthogonal protection Selective deprotection

Divergent Deprotection Selectivity: tert-Butyl Ester vs. Isopropyl Ester Protection in Atorvastatin Intermediate Synthesis

Patent literature explicitly identifies differences in chemical reactivity between the tert-butyl ester protection employed in CAS 1001659-85-3 and alternative iso-propyl ester protection disclosed in WO 2009/019561. The text states: "The differences in chemical reactivity of this group [iso-propyl] as compared to the tert-butyl ester function under the prior art deprotection conditions leads to differences in impurity profiles that gave rise to different solutions" [1]. This constitutes a manufacturer-acknowledged distinction in downstream impurity generation between the two protecting group strategies.

Protecting group selectivity Carboxylic acid protection Atorvastatin impurity control

Stereo-Defined Chirality: (4R,6R)-Atorvastatin Acetonide tert-Butyl Ester vs. (3R,5S) Enantiomer in Synthetic Applications

CAS 1001659-85-3 is the (4R,6R)-rel- stereoisomer of Atorvastatin Acetonide tert-Butyl Ester [1]. This stereochemistry corresponds to the correct absolute configuration required for the final API, Atorvastatin calcium, which possesses two stereogenic centers in the (3R,5R) configuration in the heptanoic acid side chain [2]. The alternative (3R,5S)-Atorvastatin Acetonide tert-Butyl Ester enantiomer yields the 10-trans impurity upon deprotection, a known specified impurity that requires chromatographic removal in validated manufacturing processes .

Atorvastatin stereochemistry Enantiomeric purity Synthetic intermediate

Commercial Purity Benchmark: Atorvastatin Acetonide tert-Butyl Ester (99.94%) vs. Industry Standard Reference Grade (≥95%)

Commercially available Atorvastatin Acetonide tert-Butyl Ester is supplied with validated purity specifications that exceed minimum pharmacopoeial reference standard requirements. Ace Therapeutics offers this intermediate at 99.94% purity (HPLC) [1]. This compares favorably to the minimum purity specification of 95% observed for general research-grade material . The 99.94% purity grade is suitable for analytical method validation, impurity profiling, and quantitative NMR applications requiring high-fidelity reference standards.

Atorvastatin intermediate purity Analytical reference standard Procurement specification

Compendial Reference Standard Status: Regulatory Utility vs. Non-Compendial Synthetic Intermediates

CAS 1001659-85-3 is formally recognized as Atorvastatin EP Impurity I (European Pharmacopoeia) and Atorvastatin USP Related Compound I (United States Pharmacopeia) . This compendial designation certifies the compound for use in regulatory analytical applications including ANDA submissions, method validation, and quality control release testing . Non-compendial synthetic intermediates, while chemically identical, lack the certified characterization documentation and pharmacopoeial traceability required for these applications.

Atorvastatin EP Impurity I USP Related Compound I Analytical method validation

Physical Characterization for Identity Confirmation: Melting Point and Optical Rotation Specifications

Atorvastatin Acetonide tert-Butyl Ester exhibits a melting point range of 144-148°C and an optical rotation of +6.5° (c=1, chloroform) . These physical constants serve as identity confirmation benchmarks during incoming material qualification and can be used to differentiate from structurally similar intermediates such as Atorvastatin Acetonide Methyl Ester (CAS 1353049-81-6) or (3R,5S) enantiomers that exhibit distinct melting ranges and optical rotation values.

Atorvastatin intermediate characterization Melting point Optical rotation

Atorvastatin Acetonide tert-Butyl Ester (CAS 1001659-85-3): Validated Application Scenarios Based on Differential Evidence


Industrial-Scale Atorvastatin Calcium API Manufacturing with Controlled Impurity Profile

Pharmaceutical manufacturers implementing the dual-protection strategy utilize CAS 1001659-85-3 as the penultimate protected intermediate before final deprotection to Atorvastatin calcium. The orthogonal acetonide and tert-butyl ester protecting groups enable sequential deprotection under distinct conditions—acidic methanol for ketal cleavage followed by alkaline hydrolysis for ester saponification—minimizing side reactions that generate specified impurities [1]. Selection of this specific intermediate over unprotected diol alternatives is supported by patent literature establishing that the protection/deprotection approach is the most common and validated industrial route for atorvastatin synthesis [2].

Regulatory Analytical Method Development and Validation for ANDA Submissions

Quality control laboratories developing HPLC methods for Atorvastatin calcium drug substance and drug product require Atorvastatin Acetonide tert-Butyl Ester as a compendial reference standard (EP Impurity I, USP Related Compound I). The material is supplied with comprehensive Certificates of Analysis that meet regulatory requirements for ANDA and DMF submissions . Its dual identity as both a synthetic intermediate and a compendial impurity standard distinguishes it from non-compendial intermediates that cannot support regulatory analytical applications [3].

Synthetic Route Scouting and Protecting Group Strategy Optimization

Process chemistry teams evaluating alternative protecting group strategies for atorvastatin synthesis utilize CAS 1001659-85-3 as the benchmark tert-butyl ester/acetonide intermediate. Comparative studies with iso-propyl ester-protected intermediates have been documented in patent literature, with explicit recognition that differences in protecting group reactivity lead to divergent impurity profiles requiring distinct downstream processing solutions [4]. This compound serves as the reference point for assessing the viability of alternative protection strategies.

Stereochemical Purity Assessment and Enantiomeric Impurity Quantification

Analytical development groups quantifying the 10-trans impurity in Atorvastatin calcium utilize the (4R,6R)-Atorvastatin Acetonide tert-Butyl Ester as the reference standard for the desired stereochemical configuration. The (3R,5S) enantiomer yields the 10-trans impurity upon deprotection, a known specified impurity requiring chromatographic resolution . The defined stereochemistry (4R,6R-rel-) of CAS 1001659-85-3 is critical for accurate impurity quantification and method specificity demonstration.

Quote Request

Request a Quote for Atorvastatin Acetonide tert-Butyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.